2-Iodo-3-methylaniline
Overview
Description
2-Iodo-3-methylaniline is an organic compound with the molecular formula C7H8IN. It is characterized by the presence of an iodine atom and a methyl group attached to the benzene ring of aniline. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: One common method involves the direct halogenation of 3-methylaniline using iodine in the presence of a suitable catalyst, such as iron(III) chloride.
Sandmeyer Reaction: Another method is the Sandmeyer reaction, where aniline derivatives are diazotized and then treated with potassium iodide to introduce the iodine atom.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale halogenation reactions, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form iodoanisaldehyde or iodoanisone.
Reduction: Reduction reactions can convert the iodine atom to hydrogen, resulting in the formation of 3-methylaniline.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents like hydrogen gas and palladium on carbon are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are used in substitution reactions.
Major Products Formed:
Iodoanisaldehyde and iodoanisone from oxidation.
3-Methylaniline from reduction.
Various substituted anilines from nucleophilic substitution.
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
It’s known that halogenated anilines, like 2-iodo-3-methylaniline, can undergo various reactions, including nucleophilic substitution . In these reactions, the iodine atom on the aniline can be replaced by other groups, leading to changes in the molecule’s properties and interactions .
Biochemical Pathways
Similar compounds have been shown to be involved in the kynurenine pathway, which is the major route for the oxidative degradation of the amino acid tryptophan .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . . These properties could impact the bioavailability of this compound.
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting certain enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can influence the compound’s stability and reactivity .
Scientific Research Applications
2-Iodo-3-methylaniline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Comparison with Similar Compounds
3-Iodo-2-methylaniline
4-Iodo-2-methylaniline
2-Iodo-4-methylaniline
Uniqueness: 2-Iodo-3-methylaniline is unique due to its specific position of the iodine and methyl groups on the benzene ring, which influences its reactivity and applications compared to its isomers.
Properties
IUPAC Name |
2-iodo-3-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVUQVPDBMPZKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602188 | |
Record name | 2-Iodo-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89938-16-9 | |
Record name | 2-Iodo-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-3-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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